molecular formula C14H11F3O2 B6372432 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% CAS No. 1261897-09-9

3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95%

Cat. No. B6372432
CAS RN: 1261897-09-9
M. Wt: 268.23 g/mol
InChI Key: VEUQFLBLBGWJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% (3M5TFPP) is a phenolic compound with a wide range of applications in the scientific research field. It is used as an intermediate in organic synthesis, as a reagent in analytical chemistry, and as a substrate for enzyme reactions. 3M5TFPP is a highly versatile compound, capable of being used in a variety of contexts, from drug discovery to agricultural research. In

Scientific Research Applications

3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% is used in a wide range of scientific research applications, including drug discovery, agricultural research, and analytical chemistry. In drug discovery, 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% is used as an intermediate in the synthesis of potential therapeutic compounds. In agricultural research, 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% is used as a reagent in the analysis of plant metabolites. In analytical chemistry, 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% is used as a substrate in enzyme reactions, allowing for the analysis of enzyme kinetics and other biochemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% is not well understood, but it is thought to act as an inhibitor of certain enzymes. Specifically, it is believed to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in acetylcholine levels, which can have a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% are not well understood. However, it is believed that inhibition of acetylcholinesterase may lead to an increase in acetylcholine levels, which can have a variety of effects on the body. Acetylcholine is a neurotransmitter that is involved in a variety of processes, including muscle contraction, learning and memory, and sleep. An increase in acetylcholine levels can lead to increased muscle contraction, improved learning and memory, and improved sleep.

Advantages and Limitations for Lab Experiments

The use of 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% in lab experiments has several advantages. It is a highly versatile compound, capable of being used in a variety of contexts. It is also relatively inexpensive and easy to obtain. However, there are also some limitations to its use. It is not well understood and there is limited information available on its mechanism of action and biochemical and physiological effects. Additionally, it is not a particularly stable compound and can be easily degraded.

Future Directions

There are a number of potential future directions for the use of 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95%. It could be used in drug discovery, as an intermediate in the synthesis of potential therapeutic compounds. It could also be used to study the biochemical and physiological effects of acetylcholine in the body. Additionally, it could be used to study the effects of other neurotransmitters, such as dopamine and serotonin. Finally, it could be used to study the effects of various other compounds on the body, such as pesticides and other environmental pollutants.

Synthesis Methods

The synthesis of 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% can be achieved via a few different routes. The most common method is the Sandmeyer reaction, which involves the reaction of 4-trifluoromethoxyphenol with sodium nitrite in the presence of hydrochloric acid. This reaction yields 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% as the major product, along with other side products. Another method is the reaction of 4-trifluoromethoxyphenol with aqueous sodium hydroxide, which yields a mixture of 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95% and 4-trifluoromethoxyphenol. This method is less commonly used due to the lower yields of 3-Methyl-5-(4-trifluoromethoxyphenyl)phenol, 95%.

properties

IUPAC Name

3-methyl-5-[4-(trifluoromethoxy)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c1-9-6-11(8-12(18)7-9)10-2-4-13(5-3-10)19-14(15,16)17/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUQFLBLBGWJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684015
Record name 5-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261897-09-9
Record name [1,1′-Biphenyl]-3-ol, 5-methyl-4′-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261897-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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